molecular formula C19H16N2O2S B2624250 (Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acid CAS No. 385403-38-3

(Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acid

Cat. No.: B2624250
CAS No.: 385403-38-3
M. Wt: 336.41
InChI Key: ZYKBTLRGDYIPLM-VXPUYCOJSA-N
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Description

(Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acid is a synthetic organic compound designed for research and development purposes. This molecule features a thiazole ring—a privileged structure in medicinal chemistry known for its wide-ranging pharmacological potential—linked to a benzoic acid moiety via an imine (azomethine) bond in a Z-configuration . The structural combination of the thiazole heterocycle and the benzoic acid group makes this compound a valuable scaffold for constructing novel bioactive molecules, particularly in anticancer and antimicrobial discovery programs. The thiazole core is a common motif in numerous bioactive compounds and drugs, with derivatives demonstrating potent activities such as apoptosis induction and tubulin polymerization inhibition . The presence of the benzoic acid group enhances the molecule's utility as a versatile building block, allowing for further synthetic modification to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies . The (Z)-configuration of the imine bond (Schiff base) may influence its biological activity and interaction with target proteins, as this functional group is present in many compounds with documented antibacterial, antifungal, and anticancer properties . This product is intended for research use by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

3-[(4-phenyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-2-11-21-17(14-7-4-3-5-8-14)13-24-19(21)20-16-10-6-9-15(12-16)18(22)23/h2-10,12-13H,1,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKBTLRGDYIPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CSC1=NC2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Ylidene Group: The ylidene group is introduced through a condensation reaction between the thiazole derivative and an appropriate aldehyde or ketone.

    Amination and Benzoic Acid Formation: The final step involves the formation of the amino group and the benzoic acid moiety, typically through a series of condensation and hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the ylidene group, potentially leading to the formation of dihydrothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the thiazole ring could produce dihydrothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that thiazole derivatives exhibit significant anticancer properties. The unique structure of (Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acid allows it to interact with various cellular targets involved in cancer progression. In vitro studies have demonstrated its ability to inhibit tumor cell proliferation and induce apoptosis in specific cancer cell lines .

Antimicrobial Properties : Thiazole-containing compounds have been recognized for their antimicrobial activities. Preliminary studies suggest that (Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acid may possess antibacterial and antifungal properties, making it a candidate for further exploration as a novel antimicrobial agent .

Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. Experimental models have shown promising results in reducing inflammation markers .

Pharmacological Insights

Mechanism of Action : The biological activity of (Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acid is believed to stem from its ability to modulate various signaling pathways within cells. In silico studies using Quantitative Structure-Activity Relationship (QSAR) modeling have predicted its interactions with specific protein targets involved in cancer and inflammation .

Case Studies :

  • Breast Cancer Models : A study demonstrated that the compound significantly reduced the viability of breast cancer cells through apoptosis induction, highlighting its potential as a therapeutic agent .
  • Infection Models : In vitro assays against common bacterial strains showed that the compound exhibits bacteriostatic effects, suggesting its utility in developing new antibiotics .

Materials Science Applications

Beyond medicinal uses, (Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acid has potential applications in materials science due to its unique chemical structure. It can be utilized in the synthesis of novel polymers or as a precursor for creating functional materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring and conjugated system can facilitate binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues
Table 1: Structural Comparison
Compound Name Thiazole Substituents Linkage Type Additional Functional Groups Biological Activity (IC₅₀, μM)
(Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acid (Target) 3-allyl, 4-phenyl Imino (Z-configuration) Benzoic acid Not reported
AL106 () 5-methyl-1,3,4-thiadiazol-2-ylidene Hydrazineyl Cyclohexylidene, sulfonamide 0.1750 (anti-GBM activity)
31g () 4-benzyl, 3-phenyl Hydrazono methyl Hydrobromide salt Not reported
Dye2 () Naphtho[1,2-d]thiazol-1-ium Condensation product Dual sulfonic acid groups N/A (optical applications)

Key Observations :

  • Substituent Effects : The allyl and phenyl groups on the thiazole ring in the target compound enhance hydrophobicity compared to sulfonamide or sulfonic acid derivatives (e.g., AL106, Dye2), which exhibit improved water solubility .
Physicochemical Properties
Table 2: Physical Properties
Compound Name Melting Point (°C) Solubility Synthetic Yield (%) Reference
(Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acid (Target) Not reported Moderate (polar solvents) Not reported
31g () 146 High (hydrobromide salt) 86
31a () 238 Low (hydrobromide salt) 51
Dye2 () Not reported High (aqueous systems) Not reported

Key Observations :

  • Melting Points : Brominated derivatives (e.g., 31a) exhibit higher melting points (238°C) due to increased molecular symmetry and intermolecular halogen bonding .
  • Solubility : Sulfonic acid groups in Dye2 enhance water solubility, whereas the target compound’s benzoic acid group offers moderate solubility in polar organic solvents .

Key Observations :

  • Anti-Cancer Activity : AL106’s low IC₅₀ (0.1750 μM) highlights the efficacy of sulfonamide-thiadiazole hybrids in oncology .

Biological Activity

(Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Structural Characteristics

The compound features a thiazole ring, an allyl group, and a benzoic acid moiety, which contribute to its pharmacological properties. The thiazole ring is often associated with various bioactive compounds, enhancing the compound's potential therapeutic applications.

Biological Activities

  • Antimicrobial Activity : Thiazole derivatives, including the compound , have shown promising antimicrobial properties. Various studies have reported their effectiveness against a range of bacterial and fungal strains.
  • Anticancer Potential : Research indicates that compounds with thiazole structures can inhibit cancer cell proliferation. In vitro studies have demonstrated that (Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acid exhibits cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression and other diseases. For instance, it may interact with proteasome and cathepsin enzymes, as indicated by in silico studies that predict binding affinities.

Comparison of Biological Activities

Activity TypeCompound NameNotable Effects
Antimicrobial(Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acidEffective against various bacteria and fungi
Anticancer(Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acidInduces apoptosis in cancer cell lines
Enzyme Inhibition(Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acidInhibits proteasome and cathepsins B and L

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of (Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acid on various cancer cell lines, including Hep-G2 and A2058. The results indicated significant inhibition of cell growth at specific concentrations, suggesting its potential as an anticancer agent .
  • In Silico Binding Studies : Computational modeling has been employed to predict the interaction of the compound with cathepsins B and L. The binding affinities were calculated using molecular docking techniques, revealing potential for therapeutic applications in modulating proteostasis pathways .

Research Findings

Recent investigations have focused on the synthesis and biological evaluation of similar thiazole derivatives. These studies highlight the diverse biological activities associated with this class of compounds:

  • Antifungal Properties : Thiazole derivatives have been noted for their antifungal activities against Candida species.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines.

Q & A

Q. What are the standard synthetic routes for (Z)-3-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoic acid, and how are intermediates characterized?

The synthesis typically involves diazotization of 2-aminobenzothiazole derivatives followed by coupling with substituted benzoic acids. For example, diazotization of 4,6-disubstituted-2-aminobenzothiazole with NaNO₂ and H₂SO₄ at 0–5°C generates diazonium salts, which are coupled with 2-hydroxy-4-substituted benzoic acid derivatives in alkaline conditions . Key intermediates are characterized via:

  • Melting points and TLC for purity assessment.
  • Elemental analysis (C, H, N) to confirm stoichiometry.
  • FT-IR for functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretching).
  • ¹H/¹³C NMR to verify Z-configuration and allyl group geometry .
  • UV-Vis spectroscopy to assess conjugation (λmax ~350–450 nm for azo-thiazole systems) .

Q. What spectroscopic and analytical methods are critical for confirming the structure of this compound?

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ peaks). A related thiazole derivative showed HRMS m/z 323.1218 (calculated) vs. 323.1210 (observed) .
  • ¹H NMR: Key signals include allyl protons (δ 5.2–5.8 ppm, multiplet), aromatic protons (δ 7.0–8.0 ppm), and carboxylic acid protons (δ ~12–13 ppm, broad) .
  • X-ray crystallography (if applicable): Resolves Z/E isomerism and packing motifs. SHELX programs are widely used for refinement .

Q. How is the biological activity of this compound evaluated in preclinical studies?

  • In vitro assays: Antitrypanosomatid activity is tested via parasite viability assays (e.g., IC₅₀ determination against Trypanosoma brucei). A related 4-phenylthiazole derivative showed IC₅₀ < 1 µM .
  • Cell migration/invasion assays: Thiazole derivatives are screened in Boyden chamber assays using metastatic cancer lines (e.g., MDA-MB-231). Activity correlates with thiazole ring substitution .
  • Dose-response curves: Data is analyzed using GraphPad Prism to calculate EC₅₀/IC₅₀ values .

Advanced Research Questions

Q. How can solvent and temperature effects be optimized in the synthesis to improve yield and purity?

  • Solvent screening: Polar aprotic solvents (DMF, DMSO) enhance coupling reaction yields compared to THF or EtOH. For example, DMF increased azo-thiazole coupling efficiency by 20% .
  • Temperature control: Diazotization at 0–5°C prevents diazonium salt decomposition. Elevated temperatures (50–60°C) during coupling improve reaction kinetics but may promote side products .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) resolves Z/E isomers. Recrystallization from EtOH/H₂O enhances purity (>95%) .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced potency?

  • Thiazole substitution: Allyl groups at N3 improve antitrypanosomal activity, while phenyl groups at C4 enhance metabolic stability .
  • Carboxylic acid moiety: Free -COOH (vs. ester) increases solubility but may reduce cell permeability. Methyl ester prodrugs are often tested to balance bioavailability .
  • Azo linker modification: Replacing the azo group with hydrazone or imine linkers alters π-conjugation and redox activity, impacting antiparasitic efficacy .

Q. How can contradictory data in biological assays or spectral interpretations be resolved?

  • NMR discrepancies: Dynamic proton exchange (e.g., -NH or -COOH) can broaden signals. Use DMSO-d₆ with 1% TFA to sharpen peaks .
  • Bioactivity variability: Check for assay interference (e.g., compound aggregation in viability assays). Confirm results via orthogonal methods (e.g., microscopy for parasite motility) .
  • Isomeric contamination: HPLC-PDA (photodiode array) at 254 nm distinguishes Z/E isomers. Azo-thiazole Z-isomers typically elute earlier than E-forms .

Methodological Recommendations

  • Crystallography: Use SHELXL for refinement; anisotropic displacement parameters resolve disorder in allyl groups .
  • SAR studies: Combine molecular docking (e.g., AutoDock Vina) with synthetic modifications to target lactate dehydrogenase A (LDHA), a key enzyme in cancer metabolism .
  • Data validation: Cross-check HRMS with isotopic pattern analysis (e.g., m/z 323.1218 ± 5 ppm) to confirm purity .

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